(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Boronic acids, such as this compound, are often used in suzuki-miyaura coupling reactions , suggesting that its targets could be related to carbon-carbon bond formation.
Mode of Action
In the context of suzuki-miyaura coupling, boronic acids typically undergo transmetalation, a process where an organic group is transferred from boron to a metal catalyst .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the pH of the environment could affect the stability of the boronic acid group. Additionally, the presence of a suitable metal catalyst is crucial for its potential role in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromophenylboronic acid with 2-(piperidin-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through multiple purification steps, including crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into different boronic acid derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology
In biological research, this compound is used as a probe to study enzyme functions and interactions. Its boronic acid moiety allows it to bind to specific enzymes, making it useful in enzyme inhibition studies .
Medicine
It is being investigated for its ability to inhibit certain enzymes that are involved in disease pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for use in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
- (4-(2-(Dimethylamino)ethylcarbamoyl)phenyl)boronic acid hydrochloride
- (4-(2-(Diethylamino)ethylcarbamoyl)phenyl)boronic acid hydrochloride
Uniqueness
Compared to similar compounds, (4-((2-(Piperidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its specific piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in certain applications, such as enzyme inhibition and material synthesis .
Properties
IUPAC Name |
[4-(2-piperidin-1-ylethylcarbamoyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3.ClH/c18-14(12-4-6-13(7-5-12)15(19)20)16-8-11-17-9-2-1-3-10-17;/h4-7,19-20H,1-3,8-11H2,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPTXOJQSHKUJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN2CCCCC2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657077 | |
Record name | (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-72-9 | |
Record name | Boronic acid, B-[4-[[[2-(1-piperidinyl)ethyl]amino]carbonyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957060-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}phenyl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[2-(Piperidin-1-yl)ethyl]carbamoyl}benzeneboronic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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